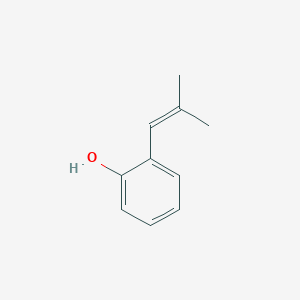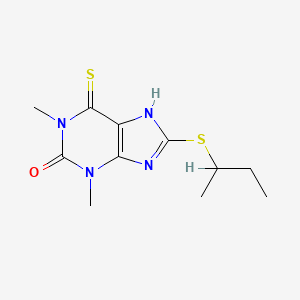
Theophylline, 8-(sec-butylthio)-6-thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline, 8-(sec-butylthio)-6-thio- is a derivative of theophylline, a well-known xanthine alkaloid. This compound is characterized by the presence of a sec-butylthio group at the 8th position and a thio group at the 6th position of the theophylline molecule. Theophylline itself is commonly used for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-(sec-butylthio)-6-thio- typically involves the introduction of the sec-butylthio and thio groups onto the theophylline scaffold. One common method is the nucleophilic substitution reaction where the appropriate sec-butylthiol and thiol reagents are reacted with theophylline under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide or dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Theophylline, 8-(sec-butylthio)-6-thio- can undergo various chemical reactions, including:
Oxidation: The thio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thio groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The sec-butylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Theophylline derivatives without the thio groups.
Substitution: Various substituted theophylline derivatives depending on the nucleophile used.
Scientific Research Applications
Theophylline, 8-(sec-butylthio)-6-thio- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in respiratory diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Theophylline, 8-(sec-butylthio)-6-thio- involves its interaction with various molecular targets, including phosphodiesterase enzymes. By inhibiting these enzymes, the compound increases the levels of cyclic adenosine monophosphate (cAMP) in cells, leading to bronchodilation and other physiological effects. The sec-butylthio and thio groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Theophylline: The parent compound, widely used as a bronchodilator.
Aminophylline: A complex of theophylline and ethylenediamine, used for similar therapeutic purposes.
Caffeine: Another xanthine alkaloid with stimulant effects.
Uniqueness
Theophylline, 8-(sec-butylthio)-6-thio- is unique due to the presence of the sec-butylthio and thio groups, which may confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, solubility, and binding affinity, making it a valuable molecule for research and potential therapeutic applications.
Properties
CAS No. |
6493-40-9 |
|---|---|
Molecular Formula |
C11H16N4OS2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
8-butan-2-ylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C11H16N4OS2/c1-5-6(2)18-10-12-7-8(13-10)14(3)11(16)15(4)9(7)17/h6H,5H2,1-4H3,(H,12,13) |
InChI Key |
WYQCMHITOCFXFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



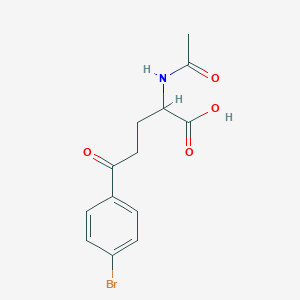
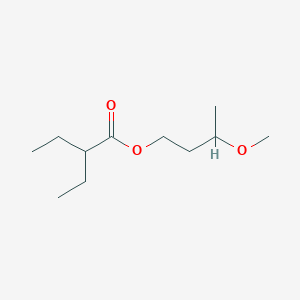


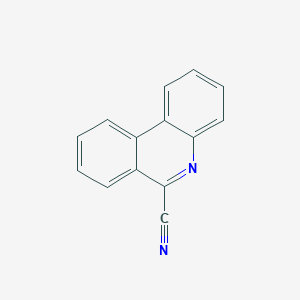
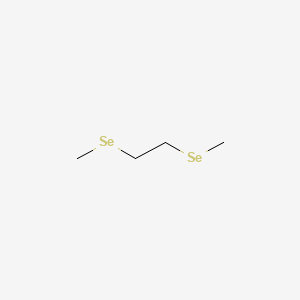
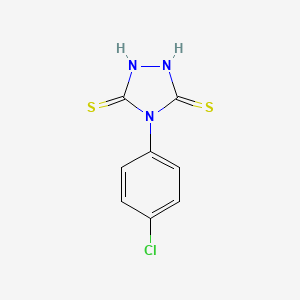
![Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14740917.png)

![1-[2-(2-Nitrophenyl)ethyl]piperidine](/img/structure/B14740932.png)
